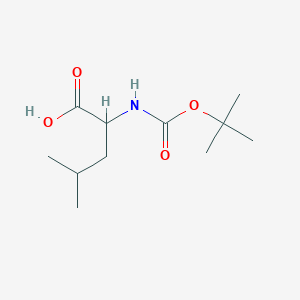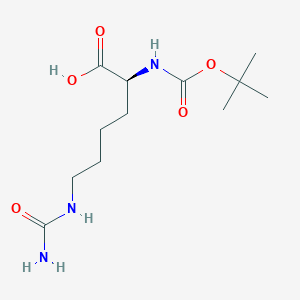
Boc-L-β-homoleucine
Vue d'ensemble
Description
Boc-L-beta-homoleucine, also known as 3-amino-5-methylhexanoic acid, is a β-amino acid that is widely used in the pharmaceutical industry. It belongs to a class of unusual amino acids known as β-homo amino acids or beta amino acids .
Synthesis Analysis
The synthesis of Boc-L-beta-homoleucine involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting Boc-derivative . This process is facilitated by the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
Boc-L-beta-homoleucine has a molecular weight of 245.32 g/mole. Its molecular formula is C12H23NO4 . The InChI key for Boc-L-beta-homoleucine is XRVAMBSTOWHUMM-VIFPVBQESA-N .Chemical Reactions Analysis
Boc-L-beta-homoleucine is involved in the dual protection of amino functions involving Boc . This process is significant in the synthesis of multifunctional targets, as amino functions often occur in this context . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-L-beta-homoleucine is a white powder or off-white solid . It has a density of 1.0±0.1 g/cm3 . The boiling point of Boc-L-beta-homoleucine is 374.3±25.0 °C .Applications De Recherche Scientifique
Synthèse de peptides
Le composé Boc-L-β-homoleucine est souvent utilisé dans la synthèse de peptides . Le groupe tert-butoxycarbonyle (Boc) est l'un des groupes protecteurs les plus utilisés pour les groupes amines dans la synthèse de peptides . Il est stable dans les conditions d'hydrolyse basique et de réduction catalytique, et est inerte vis-à-vis de divers nucléophiles .
Synthèse de carba-peptides
This compound est utilisé comme bloc de construction pour la synthèse de "carba-peptides" . Les carba-peptides sont des analogues de peptides où un groupe méthylène remplace la liaison peptidique. Ils sont résistants aux enzymes protéolytiques et peuvent imiter les structures secondaires des peptides.
Synthèse de β-peptides
Ce composé est également utilisé comme bloc de construction pour la synthèse de β-peptides . Les β-peptides sont un type de peptide qui contient des β-aminoacides, dont le groupe amine est lié au carbone β plutôt qu'au carbone α comme dans les α-aminoacides standards .
Protection des groupes hydroxyles
En plus de la protection des groupes amines, le groupe Boc est également utilisé pour la protection des groupes hydroxyles . Cela est particulièrement utile dans la synthèse organique complexe où des réactions sélectives sont nécessaires.
Mécanisme D'action
Target of Action
It is known that this compound is used as a building block for the synthesis of “carba peptides” and is a building block for β-peptides .
Mode of Action
The mode of action of Boc-L-beta-homoleucine involves its interaction with its targets, which are likely to be specific enzymes or receptors involved in peptide synthesis. The Boc group is a common protecting group for amino acids, particularly in the synthesis of peptides . It is stable under acidic and basic conditions and is cleaved by catalytic hydrogenation .
Pharmacokinetics
It is known to be very slightly soluble (11 g/L at 25°C), which may impact its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Boc-L-beta-homoleucine. For instance, the Boc group is stable under acidic and basic conditions and is cleaved by catalytic hydrogenation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid plays a significant role in biochemical reactions. It is used as a protecting group for amines, particularly in the synthesis of peptides . The compound is recognized by the l-type amino acid transporter 1 (LAT1), which is responsible for its uptake in cells .
Cellular Effects
The cellular effects of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are primarily related to its role as a protecting group for amines. It allows for transformations of other functional groups, thereby influencing cell function . Detailed studies on its specific impact on cell signaling pathways, gene expression, and cellular metabolism are currently limited.
Molecular Mechanism
The molecular mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid involves its role as a protecting group for amines. It is added to the amine through a typical nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The compound can be removed through a deprotection process, which is achieved with a strong acid such as trifluoracetic acid (TFA) .
Temporal Effects in Laboratory Settings
The temporal effects of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid in laboratory settings are largely related to its stability. It is remarkably stable to metabolism and exhibits slow microbial degradation
Metabolic Pathways
It is known that the compound is remarkably stable to metabolism .
Transport and Distribution
The transport and distribution of (S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid within cells and tissues are facilitated by the l-type amino acid transporter 1 (LAT1) . Detailed information on its localization or accumulation within cells is currently limited.
Propriétés
IUPAC Name |
(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375814 | |
| Record name | Boc-L-beta-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132549-43-0 | |
| Record name | Boc-L-beta-homoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)












